molecular formula C9H9F2N B1427020 6,7-Difluoro-1,2,3,4-tetrahydroisoquinoline CAS No. 787640-44-2

6,7-Difluoro-1,2,3,4-tetrahydroisoquinoline

Cat. No. B1427020
M. Wt: 169.17 g/mol
InChI Key: YJAKFAUAMXMLPT-UHFFFAOYSA-N
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Description

6,7-Difluoro-1,2,3,4-tetrahydroisoquinoline (DTFI) is a heterocyclic organic compound that belongs to the class of isoquinolines. It is a bicyclic compound with a fused benzene and pyridine ring, and its molecular formula is C9H10F2N. DTFI is a versatile compound that has been used for a variety of applications in scientific research. It has been used for the synthesis of various compounds, for the study of its mechanism of action, and for understanding its biochemical and physiological effects.

Scientific Research Applications

Pharmacological Properties

  • Neuropharmacological Applications : 6,7-Dihydroxy-1,2,3,4-tetrahydroisoquinoline exhibits potential in neuropharmacology, particularly related to the sympathetic nervous system of rats. It demonstrates a certain degree of accumulation in the sympathetic nerves, suggesting possible applications in modulating sympathetic nerve activities (Cohen, Mytilineou, & Barrett, 1972).

  • Local Anesthetic and Analgesic Effects : Tetrahydroisoquinoline derivatives, including those related to 6,7-Difluoro-1,2,3,4-tetrahydroisoquinoline, have demonstrated significant local anesthetic activity. Some compounds in this class have shown higher effectiveness than conventional anesthetics like lidocaine, indicating their potential as new local anesthetics (Azamatov et al., 2023).

Chemical Synthesis and Modification

  • Synthetic Methods and Derivatives : Research into the synthesis of 1-aryl-tetrahydroisoquinoline derivatives, including 6,7-difluoro derivatives, has shown successful outcomes. These compounds have been synthesized with high yields using various chemical reactions, showcasing the versatility of this scaffold in chemical synthesis (Tietze, Schimpf, & Wichmann, 1992).

  • Regioselective Fluorination : Studies have shown that tetrahydroisoquinoline derivatives can undergo highly regioselective fluorination, leading to the production of fluorinated derivatives. This process has implications for developing new compounds with altered pharmacological properties (Hou, Higashiya, & Fuchigami, 1997).

Biological Activities and Applications

  • Anticonvulsant Properties : Some 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline derivatives have shown promising anticonvulsant effects in animal models, suggesting the potential therapeutic use of these compounds in treating epilepsy and related disorders (Gitto et al., 2010).

  • Neuroprotective Effects : Certain tetrahydroisoquinoline derivatives, possibly including 6,7-difluoro derivatives, have been identified for their neuroprotective and neurorestorative actions. These findings open up possibilities for their use in treating neurodegenerative diseases (Peana, Bassareo, & Acquas, 2019).

properties

IUPAC Name

6,7-difluoro-1,2,3,4-tetrahydroisoquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9F2N/c10-8-3-6-1-2-12-5-7(6)4-9(8)11/h3-4,12H,1-2,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJAKFAUAMXMLPT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC2=CC(=C(C=C21)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9F2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6,7-Difluoro-1,2,3,4-tetrahydroisoquinoline

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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